molecular formula C30H41N7O7 B1213699 (2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 163565-75-1

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B1213699
CAS No.: 163565-75-1
M. Wt: 611.7 g/mol
InChI Key: DYNPEHYVIZVLIF-LFBFJMOVSA-N
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Description

GE-20372A is a small molecule drug initially developed by Biosearch Italia SpA. It is classified as a human immunodeficiency virus protease inhibitor, targeting the human immunodeficiency virus-1 protease enzyme. This compound was primarily researched for its potential in treating human immunodeficiency virus infections .

Chemical Reactions Analysis

GE-20372A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GE-20372A has been extensively studied for its applications in various scientific fields:

Mechanism of Action

GE-20372A exerts its effects by inhibiting the human immunodeficiency virus-1 protease enzyme. This enzyme is crucial for the maturation of the human immunodeficiency virus, as it cleaves precursor proteins into functional viral proteins. By inhibiting this enzyme, GE-20372A prevents the formation of mature viral particles, thereby reducing viral replication and infection .

Comparison with Similar Compounds

GE-20372A is similar to other human immunodeficiency virus protease inhibitors, such as:

    Lopinavir: Another human immunodeficiency virus protease inhibitor used in combination with ritonavir for treating human immunodeficiency virus infections.

    Ritonavir: Often used as a booster to enhance the efficacy of other human immunodeficiency virus protease inhibitors.

    Saquinavir: One of the first human immunodeficiency virus protease inhibitors developed for treating human immunodeficiency virus infections.

Compared to these compounds, GE-20372A was unique in its specific binding affinity and inhibition mechanism. its development was discontinued, and it did not reach the clinical trial phase .

Properties

CAS No.

163565-75-1

Molecular Formula

C30H41N7O7

Molecular Weight

611.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C30H41N7O7/c1-18(2)25(27(41)34-21(17-38)15-19-7-4-3-5-8-19)37-26(40)23(9-6-14-33-29(31)32)35-30(44)36-24(28(42)43)16-20-10-12-22(39)13-11-20/h3-5,7-8,10-13,17-18,21,23-25,39H,6,9,14-16H2,1-2H3,(H,34,41)(H,37,40)(H,42,43)(H4,31,32,33)(H2,35,36,44)/t21-,23-,24-,25-/m0/s1

InChI Key

DYNPEHYVIZVLIF-LFBFJMOVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

163565-75-1

Synonyms

GE20372 A
GE20372 B
GE20372 factor A
GE20372 factor B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 2
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 3
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 4
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 5
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 6
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid

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